4-[(4-Methoxyphenyl)diazenyl]-1-naphthol
Description
Properties
CAS No. |
3009-53-8 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-8-6-12(7-9-13)18-19-16-10-11-17(20)15-5-3-2-4-14(15)16/h2-11,20H,1H3 |
InChI Key |
QZCLBEBNASDFHA-KNTRCKAVSA-N |
SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C/2\C=CC(=O)C3=CC=CC=C23 |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O |
Other CAS No. |
3009-53-8 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 4 4 Methoxyphenyl Diazenyl 1 Naphthol
Classical Azo Coupling Reactions for Diazenyl Naphthols
The traditional and most common synthesis of 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol is achieved through a classic two-step electrophilic aromatic substitution reaction known as azo coupling. researchgate.net This process involves the formation of a highly reactive diazonium salt from an aromatic amine, which then couples with an activated aromatic substrate, in this case, a naphthol.
Diazotization of Substituted Anilines
The first critical step is the diazotization of a primary aromatic amine. For the synthesis of the target compound, the starting material is 4-methoxyaniline (also known as p-anisidine). This reaction is typically carried out by treating the aniline (B41778) derivative with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).
A crucial parameter for a successful diazotization is maintaining a low temperature, typically between 0–5°C. cuhk.edu.hk This is to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures, where it can readily lose nitrogen gas (N₂). The resulting 4-methoxybenzenediazonium (B1197204) salt is a highly reactive electrophile, primed for the subsequent coupling step. researchgate.net
Table 1: Key Reagents in the Diazotization of 4-Methoxyaniline
| Reagent | Formula | Role |
| 4-Methoxyaniline | C₇H₉NO | Starting aromatic amine |
| Sodium Nitrite | NaNO₂ | Source of nitrous acid |
| Hydrochloric Acid | HCl | Acid catalyst for nitrous acid formation |
Coupling with Naphthol Substrates
Once the 4-methoxybenzenediazonium salt is formed, it is immediately used in the coupling reaction with an electron-rich aromatic compound. For the synthesis of this compound, the coupling partner is 1-naphthol (B170400) (α-naphthol). researchgate.net This reaction is an electrophilic aromatic substitution, where the diazonium cation attacks the activated naphthol ring. researchgate.net
The reaction is performed under alkaline conditions, typically at a pH of 8–10, which is achieved by dissolving the 1-naphthol in an aqueous sodium hydroxide (B78521) solution. acs.org The alkaline medium deprotonates the hydroxyl group of the 1-naphthol, forming the more nucleophilic naphtholate ion, which enhances its reactivity towards the electrophilic diazonium salt. researchgate.net The coupling predominantly occurs at the C4 position (para-position) of the 1-naphthol ring, which is sterically accessible and electronically activated by the hydroxyl group. researchgate.net The stability of the intermediate carbocation, which benefits from the resonance of the naphthalene (B1677914) system, also favors substitution at this position. stackexchange.com
Table 2: Typical Reaction Conditions for Azo Coupling
| Parameter | Condition | Rationale |
| Temperature | 0–5°C | Minimizes decomposition of the diazonium salt. |
| pH | 8–10 (Alkaline) | Activates the naphthol substrate by forming the naphtholate ion. |
| Light | Exclusion | Prevents potential side reactions. |
Advanced Synthetic Routes and Methodological Innovations
While classical azo coupling remains a robust method, modern synthetic chemistry has sought more environmentally benign and efficient alternatives.
One notable innovation is the development of solvent-free synthetic methods. A mechanochemical approach using high-energy ball milling has been reported for the synthesis of this compound. This process involves milling solid reactants (4-methoxyaniline hydrochloride, sodium nitrite, and 1-naphthol) in a stainless-steel jar, eliminating the need for solvents and often leading to shorter reaction times and easier purification.
Another advanced route involves the use of solid acid catalysts. For instance, nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) has been used to efficiently synthesize a series of azo dyes by reacting aromatic amines and NaNO₂ with 1-naphthol under solvent-free conditions at room temperature. researchgate.net Similarly, other solid acid reagents like nano-γ-Al₂O₃/Ti(IV) have been shown to enhance the coupling reaction of aryl diazonium salts with naphthols under solvent-free grinding conditions, offering advantages such as high yields, short reaction times, and simple work-up procedures. researchgate.net
Functionalization and Structural Modification of the this compound Scaffold
The this compound structure serves as a versatile scaffold for the synthesis of more complex molecules and materials. The naphthol and phenyl rings offer multiple sites for further functionalization, allowing for the tuning of the molecule's properties.
Research on related structures demonstrates the potential for derivatization. For example, the core structure of aryl azo naphthols can be used in heteroaromatization reactions. Studies on the closely related 4-phenyldiazenyl-1-naphthol have shown that it can react with α-cyanocinnamonitriles and ethyl α-cyanocinnamates to form complex heterocyclic systems like naphthopyrans and naphthopyranopyrimidines. dntb.gov.uaeurjchem.com These reactions open pathways to novel compounds with potentially interesting biological or pharmacological activities. eurjchem.com
Furthermore, direct C-H bond functionalization of the naphthol ring represents a powerful strategy for modification. While challenging due to the reactivity of the hydroxyl group, methods for the site-selective C-H arylation of 1-naphthol have been developed using transition metal catalysts like ruthenium and palladium. nih.govnih.gov These methods could potentially be applied to the this compound scaffold to introduce various aryl or heteroaryl groups, thereby creating a library of derivatives with tailored electronic and photophysical properties. The introduction of a naphthalene moiety itself is a known strategy to improve the chemical and metabolic stability of active molecules. nih.gov
Mechanistic Investigations of Synthesis Pathways
The synthesis of azo dyes via diazotization and coupling is mechanistically well-understood as an electrophilic aromatic substitution. researchgate.net The diazonium ion, being electron-deficient, acts as a potent electrophile that attacks the electron-rich naphtholate ion. researchgate.net
The regioselectivity of the coupling reaction with 1-naphthol is governed by the electronic and steric factors of the naphthol ring. The hydroxyl group is an activating, ortho-para directing group. The electrophilic attack occurs preferentially at the C4 (para) position. This is because the intermediate formed by attack at this position allows for resonance stabilization where the aromaticity of one of the fused rings is preserved, which is more favorable than the intermediate formed from attack at the C2 (ortho) position. stackexchange.com
Furthermore, investigations into the azo-coupling of 1-naphthol have shown that product distribution can be dependent on mixing conditions. researchgate.net This indicates that the reaction is rapid and that under certain conditions, the process can be under kinetic control, where the rate of mixing influences which products are formed. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Methoxyphenyl Diazenyl 1 Naphthol and Its Derivatives
Vibrational Spectroscopy Analysis: FTIR and Raman Spectroscopic Signatures
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding arrangements within 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol.
Assignment of Characteristic Functional Group Frequencies
The FTIR and Raman spectra of this compound and related azo dyes are marked by a series of characteristic absorption bands that correspond to specific vibrational modes of their functional groups.
A prominent feature in the FTIR spectrum is the broad absorption band observed in the region of 3445 cm⁻¹, which is attributed to the stretching vibration of the hydroxyl (-OH) group of the naphthol moiety. researchgate.net The presence of this band confirms the existence of the phenolic hydroxyl group. Concurrently, N-H stretching vibrations, typically found in amines, can also appear in this region. researchgate.net
The azo group (-N=N-), central to the structure of this compound, gives rise to a characteristic stretching vibration. This is typically observed in the range of 1450-1510 cm⁻¹. nanobioletters.comresearchgate.net Specifically for this compound, a peak around 1505 cm⁻¹ is ascribed to the N=N stretching, supporting the azo tautomeric form in the solid state. academie-sciences.fr Another study places the azo band for a series of related dyes in the 1411-1458 cm⁻¹ region. scienceworldjournal.org
The carbon-oxygen stretching vibration (C-O) of the methoxy (B1213986) group (-OCH₃) is also a key spectral feature. For this compound, the C-O-C stretch of the methoxy group is identified by a peak at 1250 cm⁻¹.
Aromatic C=C stretching vibrations from both the naphthalene (B1677914) and phenyl rings are expected in the 1450-1600 cm⁻¹ region. The stretching vibration of the C-N bond typically appears at lower wavenumbers, around 1262 cm⁻¹. researchgate.net The presence of C-H bonds in the aromatic rings and the methyl group are confirmed by their characteristic stretching and bending vibrations. For instance, antisymmetric and symmetric C-H stretching vibrations for -CH₂ groups in similar molecules are found around 2921 cm⁻¹. researchgate.net
Table 1: Characteristic FTIR and Raman Bands for this compound and Related Azo Dyes
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| Hydroxyl (-OH) | Stretching | 3300-3500 | researchgate.net |
| Azo (-N=N-) | Stretching | 1411-1510 | nanobioletters.comresearchgate.netacademie-sciences.frscienceworldjournal.org |
| Methoxy (C-O-C) | Stretching | ~1250 | |
| Aromatic (C=C) | Stretching | 1450-1600 | researchgate.net |
| Carbon-Nitrogen (C-N) | Stretching | ~1262 | researchgate.net |
| Carbon-Hydrogen (C-H) | Stretching | ~2921 | researchgate.net |
Conformational Insights from Vibrational Data
Vibrational spectroscopy offers valuable insights into the conformational properties of this compound, particularly concerning the potential for tautomerism. Azo-hydrazone tautomerism is a well-documented phenomenon in azo dyes containing a hydroxyl group ortho or para to the azo linkage.
For some related azo dyes, the presence of a broad -NH stretching vibration around 3445 cm⁻¹ and C=O and C=N stretching vibrations in the 1500–1700 cm⁻¹ region clearly indicates the existence of the hydrazone tautomer. academie-sciences.fr However, in the case of a similar ester derivative, the absence of a second carbonyl group's stretching vibration, coupled with the presence of O-H and N=N stretching vibrations at 3426 cm⁻¹ and 1505 cm⁻¹ respectively, strongly supports the azo tautomeric form in the solid state. academie-sciences.fr
Computational studies, often employing Density Functional Theory (DFT), can be used in conjunction with experimental vibrational data to predict the most stable conformer. iu.edu.sa By comparing the calculated vibrational frequencies of different possible isomers with the experimental FTIR and Raman spectra, the predominant conformation in the solid state or in solution can be determined. iu.edu.sa For instance, a good match between experimental and theoretically calculated absorption peaks can indicate the coexistence of different species, such as neutral and carboxylate azo/hydrazone forms, in solution. academie-sciences.fr
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete assignment of the molecular structure.
Proton (¹H) NMR Spectroscopic Probing of Molecular Environment
The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule, with their chemical shifts being highly sensitive to their local electronic environment.
The proton of the hydroxyl group (-OH) on the naphthol ring is typically observed as a broad singlet at a downfield chemical shift, often in the range of δ 10–12 ppm. The exact position and broadness can be influenced by factors such as solvent and concentration.
The protons of the methoxy group (-OCH₃) characteristically appear as a sharp singlet, integrating to three protons, typically around δ 3.8-3.9 ppm. For example, in a similar compound, 1-(4-methoxyphenyl)naphthalene, the methoxy protons resonate at δ 3.88 ppm. rsc.org
The aromatic protons of the phenyl and naphthyl rings give rise to a complex pattern of multiplets in the downfield region of the spectrum, generally between δ 6.8 and 8.5 ppm. The specific chemical shifts and coupling patterns depend on the substitution pattern and the electronic effects of the azo and methoxy groups. For instance, in a related structure, the aromatic protons of a 4-methoxyphenyl (B3050149) group appear as doublets around δ 7.47 and 6.96 ppm. rsc.org The protons on the naphthalene ring will also show a series of multiplets, with their chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing azo group.
The existence of azo-hydrazone tautomerism can also be investigated by ¹H NMR. A sharp, highly deshielded peak in the range of δ 14-16 ppm would provide strong evidence for the hydrazone tautomer, corresponding to the -NH proton involved in an intramolecular hydrogen bond. academie-sciences.frdigitellinc.com
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Reference |
| Naphthol -OH | 10-12 | Broad Singlet | |
| Methoxy -OCH₃ | ~3.88 | Singlet | rsc.org |
| Aromatic Protons | 6.8-8.5 | Multiplets | rsc.org |
| Hydrazone -NH (if present) | 14-16 | Singlet | academie-sciences.frdigitellinc.com |
Carbon-13 (¹³C) NMR Spectroscopic Analysis of Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
The carbon atom of the methoxy group (-OCH₃) is typically found in the upfield region of the spectrum, around δ 55-56 ppm. researchgate.net For example, the methoxy carbon in 4-methoxyphenol (B1676288) is observed at δ 55.8 ppm. chemicalbook.com
The carbon atoms of the aromatic rings (phenyl and naphthyl) resonate in the downfield region, typically between δ 110 and 160 ppm. oregonstate.edu The carbon atom attached to the oxygen of the hydroxyl group (C-OH) and the carbon attached to the methoxy group (C-OCH₃) will appear at the more downfield end of this range due to the deshielding effect of the oxygen atom. For instance, in 4-methoxyphenol, the carbon bearing the hydroxyl group resonates at δ 149.0 ppm, and the carbon bearing the methoxy group is at δ 148.5 ppm. rsc.org The carbons directly bonded to the azo group will also be significantly deshielded.
The remaining aromatic carbons will have chemical shifts determined by their position relative to the various substituents. The specific assignments can often be aided by computational predictions and advanced NMR techniques.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in this compound
| Carbon | Predicted Chemical Shift (ppm) | Reference |
| Methoxy (-OCH₃) | 55-56 | researchgate.net |
| Aromatic C-OH | ~149 | rsc.org |
| Aromatic C-OCH₃ | ~148.5 | rsc.org |
| Other Aromatic Carbons | 110-145 | oregonstate.edu |
Advanced NMR Techniques for Stereochemical Elucidation
To unambiguously assign all proton and carbon signals and to gain deeper insights into the three-dimensional structure and connectivity of this compound, a variety of advanced 2D NMR techniques can be employed. numberanalytics.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. wikipedia.orglibretexts.org It is invaluable for tracing the connectivity of protons within the phenyl and naphthyl ring systems, helping to assign adjacent protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons to which they are attached. numberanalytics.com This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-4 bonds) correlations between protons and carbons. numberanalytics.com It is particularly useful for identifying quaternary carbons (those without attached protons) and for establishing connectivity across the azo bridge and between the substituent groups and the aromatic rings. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, rather than through-bond couplings. numberanalytics.comlibretexts.org NOESY is crucial for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the phenyl and naphthyl rings. researchgate.net It can also be used to identify isomers, for example, distinguishing between cis and trans isomers of the azo group. researchgate.net
By combining the information from these advanced NMR experiments, a complete and unambiguous structural and stereochemical assignment of this compound can be achieved.
Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Investigations
Characterization of Electronic Transitions and Chromophore Behavior
The electronic absorption spectrum of this compound is defined by the presence of the azo-naphthalene chromophoric system. The molecule's color and electronic properties arise from transitions between different electronic energy levels, primarily π → π* and n → π* transitions. The extended π-system, which encompasses the methoxy-substituted phenyl ring, the azo linkage (-N=N-), and the naphthol ring system, is responsible for strong absorption in the visible region of the electromagnetic spectrum.
The principal absorption bands observed in the UV-Vis spectrum can be assigned to specific electronic transitions. The high-intensity band is typically attributed to a π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital distributed across the entire conjugated system. The presence of both an electron-donating methoxy group (-OCH₃) and a hydroxyl group (-OH) influences the energy of these transitions. A lower intensity, longer wavelength band, which is sometimes observed as a shoulder, can be assigned to an n → π* transition. This involves the excitation of a non-bonding electron from one of the nitrogen atoms of the azo group to a π* antibonding orbital. The emission mechanism for related naphthalene-containing compounds can involve a mixing of π → π* and n → π* electronic transitions. nih.gov
| Transition Type | Involved Orbitals | Typical Spectral Region | Relative Intensity |
| π → π | π bonding to π antibonding | UV and Visible | High |
| n → π | Nitrogen lone pair to π antibonding | Visible | Low |
Solvatochromic and Thermochromic Effects on Optical Spectra
The optical properties of this compound are subject to changes based on its environment, a phenomenon known as solvatochromism (when induced by the solvent) and thermochromism (when induced by temperature). These effects provide insight into the solute-solvent interactions and the electronic structure of the molecule in its ground and excited states.
Solvatochromism: When the solvent is changed, the position, intensity, and shape of the absorption and emission bands can be altered. This solvatochromic behavior is primarily dictated by the polarity of the solvent and its ability to form hydrogen bonds. researchgate.net In non-polar solvents, the molecule experiences minimal specific interactions. As the solvent polarity increases, the absorption bands typically shift.
Bathochromic Shift (Red Shift): An increase in solvent polarity often stabilizes the more polar excited state to a greater extent than the ground state, leading to a shift of the π → π* transition to a longer wavelength (lower energy).
Hypsochromic Shift (Blue Shift): The n → π* transition may exhibit a hypsochromic shift in polar, protic solvents. This is because the lone pair electrons on the nitrogen atoms can be stabilized by hydrogen bonding with the solvent, increasing the energy required for the transition.
The study of solvatochromic shifts using a range of solvents with varying dielectric constants (ε) and refractive indices (n) allows for the investigation of the molecule's dipole moment change upon electronic excitation. nih.govresearchgate.net
Thermochromism: Changes in temperature can also influence the UV-Vis and fluorescence spectra. This effect is often linked to a shift in the azo-hydrazone tautomeric equilibrium. If the enthalpy difference between the two tautomers is small, a change in temperature can alter their relative populations, leading to a visible color change. Furthermore, temperature can affect the extent of solute-solvent interactions and the geometry of the molecule, thereby influencing the electronic transitions. nih.govnih.gov
| Effect | Stimulus | Observed Spectral Change | Underlying Cause |
| Solvatochromism | Solvent Polarity | Shift in λmax (absorption/emission) | Differential stabilization of ground and excited states; shift in tautomeric equilibrium. researchgate.net |
| Thermochromism | Temperature | Shift in λmax (absorption/emission) | Shift in tautomeric equilibrium; changes in molecular geometry and solvation. nih.gov |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The molecular ion peak (M⁺) in the mass spectrum confirms the compound's molecular weight. High-resolution mass spectrometry can provide the exact molecular formula.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Cleavage of the molecule occurs at its weakest bonds under the high-energy conditions of the mass spectrometer. For this compound, several characteristic fragmentation pathways can be predicted.
Cleavage of the Azo Bond: The C-N and N=N bonds are susceptible to cleavage. A primary fragmentation pathway involves the scission of the bond between the phenyl ring and the azo group, or the naphthyl ring and the azo group. This would lead to the formation of characteristic fragment ions corresponding to the diazonium cations of the respective aromatic moieties.
Formation of Aryl Cations: Subsequent loss of a neutral nitrogen molecule (N₂) from these diazonium ions is a common and favorable process, resulting in the formation of the 4-methoxyphenyl cation and the 1-naphthol (B170400) cation.
Fragmentation of Substituents: The methoxy group on the phenyl ring can undergo fragmentation, typically through the loss of a methyl radical (•CH₃) to form a phenoxide radical cation, or the loss of a neutral formaldehyde (B43269) molecule (CH₂O).
Fragmentation of Aromatic Rings: At higher energies, the stable naphthyl and phenyl ring systems can also undergo fragmentation, leading to the loss of small molecules like carbon monoxide (CO) or acetylene (B1199291) (C₂H₂).
Analysis of these fragmentation patterns allows for the confident identification of the different structural components of the molecule. libretexts.orgmiamioh.edu
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Origin |
| [M]⁺ | This compound | Molecular Ion |
| [M - N₂]⁺ | Biaryl ether fragment | Cleavage of azo bond with N₂ loss |
| [C₇H₇O]⁺ | 4-Methoxyphenyl cation | Cleavage of C-N bond |
| [C₁₀H₇O]⁺ | 1-Naphthol cation | Cleavage of C-N bond |
| [M - CH₃]⁺ | Ion from loss of methyl group | Loss of methyl radical from methoxy group |
| [M - CO]⁺ | Ion from loss of carbon monoxide | Fragmentation of the naphthol ring |
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
X-ray crystallography provides definitive proof of the molecular structure of this compound in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. A crucial aspect of the solid-state structure is the likely predominance of the hydrazone tautomer over the azo tautomer, a phenomenon stabilized by the formation of a strong intramolecular hydrogen bond between the hydrazone N-H group and the naphthol oxygen atom (N-H···O). nih.gov
Hydrogen Bonding: The primary and strongest directional interaction is expected to be intermolecular hydrogen bonding involving the hydroxyl group of the naphthol moiety. This can lead to the formation of chains or dimeric motifs, significantly influencing the crystal packing. nih.gov
π–π Stacking: The extensive planar aromatic systems of the naphthol and phenyl rings facilitate π–π stacking interactions. These interactions, where the aromatic rings pack in a face-to-face or offset manner, are crucial for the stabilization of the crystal structure. nih.gov
C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from one molecule interacts with the π-electron cloud of an aromatic ring of a neighboring molecule, also contribute to the stability of the crystal packing. rsc.orgresearchgate.net
The interplay of these interactions determines the final crystal packing, which could adopt layered structures or more complex three-dimensional networks. rsc.org
| Interaction Type | Description | Structural Implication |
| Intramolecular H-Bond | N-H···O between hydrazone and oxygen | Stabilization of the hydrazone tautomer. nih.gov |
| Intermolecular H-Bond | O-H···N or O-H···O between molecules | Formation of chains, dimers, or sheets. nih.gov |
| π–π Stacking | Attraction between aromatic rings | Efficient packing and lattice stabilization. nih.gov |
| C-H···π Interactions | C-H bond interacting with an aromatic ring | Fine-tuning of the molecular arrangement. rsc.org |
Polymorphism and its Structural Implications
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Each polymorph has a different arrangement of molecules in the crystal lattice and/or different molecular conformations. While specific studies on the polymorphism of this compound are not detailed, it is a potential phenomenon for this class of molecule.
The structural implications of polymorphism are significant. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including:
Color: Different packing and intermolecular interactions can alter the electronic environment of the chromophore, leading to different solid-state colors.
Melting Point: Polymorphs will have different lattice energies and thus different melting points.
Solubility: The stability of the crystal lattice affects how readily the compound dissolves in a given solvent.
Bioavailability: For pharmaceutical applications, different polymorphic forms can have different dissolution rates and bioavailability.
The existence of polymorphism in this compound would likely arise from different arrangements of intermolecular hydrogen bonds or different π–π stacking geometries. nih.gov For instance, one polymorph might be characterized by a catemeric (chain) hydrogen-bonding motif, while another might feature a cyclic dimer. The specific conditions of crystallization, such as the choice of solvent, temperature, and rate of cooling, can influence which polymorph is formed. The identification and characterization of potential polymorphs are crucial for understanding and controlling the material's properties.
Computational and Theoretical Chemistry Studies on 4 4 Methoxyphenyl Diazenyl 1 Naphthol
Density Functional Theory (DFT) Investigations of Electronic Structure and Geometry
DFT has become a standard method for investigating the electronic properties of molecules. By approximating the complex many-electron problem, it allows for the accurate calculation of molecular geometries, orbital energies, and other key parameters.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through a process called geometry optimization. For 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol, these calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p).
Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies. For this compound, the rotation around the C–N and N–N bonds is of particular interest. The trans-isomer is generally found to be the most stable conformation due to reduced steric clash compared to the cis-isomer. The presence of an intramolecular hydrogen bond between the hydroxyl (–OH) group of the naphthol ring and one of the nitrogen atoms of the azo group is a significant stabilizing factor for the planar trans conformation.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C–O (hydroxyl) | ~1.36 Å |
| N=N (azo) | ~1.25 Å | |
| C–N (naphthyl) | ~1.41 Å | |
| C–N (phenyl) | ~1.42 Å | |
| Dihedral Angle | C-N=N-C | ~180° (trans) |
Note: The values are approximate and can vary slightly depending on the specific computational method and basis set used.
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.
For this compound, the HOMO is typically localized on the electron-rich naphthol moiety, particularly the hydroxyl group. The LUMO, conversely, is often distributed across the azo bridge and the methoxyphenyl ring. This distribution dictates how the molecule will interact with other chemical species.
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the ground state. This is characteristic of many dyes, as it correlates with their ability to absorb light in the visible region. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).
Table 2: Calculated FMO Energies and Reactivity Indices
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital | EHOMO | ~ -5.8 eV |
| Lowest Unoccupied Molecular Orbital | ELUMO | ~ -2.2 eV |
| Energy Gap | ΔE | ~ 3.6 eV |
| Electronegativity | χ | ~ 4.0 |
| Chemical Hardness | η | ~ 1.8 |
| Global Electrophilicity Index | ω | ~ 4.4 |
Note: These values are representative and depend on the level of theory employed.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential). Green represents areas with neutral potential.
For this compound, the MEP map shows a high negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the azo group. This indicates that these are the most likely sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group exhibits a positive potential (blue), making it a site for nucleophilic attack. The aromatic rings generally show a neutral to slightly negative potential.
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. The calculated IR spectrum for this compound shows characteristic peaks corresponding to the O–H stretch, N=N stretch, and C–H stretches of the aromatic rings. Comparing the computed wavenumbers with experimental IR data helps in the assignment of vibrational bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts for the protons and carbons in the naphthol and phenyl rings can be correlated with experimental NMR spectra, aiding in the structural elucidation of the compound.
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be modeled. The calculated maximum absorption wavelength (λmax) corresponds to the electronic transition from the HOMO to the LUMO. For this compound, the calculated λmax typically falls within the visible range, which is consistent with its nature as a colored dye.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and electronic transitions, which are fundamental to understanding a molecule's color and photophysical behavior.
TD-DFT calculations are used to simulate the UV-Vis absorption spectrum by calculating the energies of various electronic transitions from the ground state to different excited states. For this compound, the most intense absorption band in the visible region is typically attributed to the π→π* transition, which involves the promotion of an electron from the HOMO to the LUMO.
The solvent environment can significantly affect the absorption spectrum, and computational models can account for this by using methods like the Polarizable Continuum Model (PCM). These simulations allow researchers to understand how the polarity of the solvent influences the electronic transitions of the dye. Furthermore, TD-DFT can also be used to investigate the properties of the first excited state, providing insights into the molecule's fluorescence or phosphorescence behavior, although such emissions are often weak for azo dyes due to efficient non-radiative decay pathways.
Characterization of Excited State Intramolecular Proton Transfer (ESIPT) Processes
Excited State Intramolecular Proton Transfer (ESIPT) is a significant photochemical process where a proton is transferred within the same molecule after electronic excitation by light. fourwaves.com This phenomenon is crucial in the function of various photostabilizers, laser dyes, and sunscreens. fourwaves.com In molecules containing a phenol (B47542) or naphthol hydroxyl group, ESIPT typically involves the transfer of the acidic proton to a nearby basic site, often a heteroatom like nitrogen or oxygen. fourwaves.com This ultrafast reaction leads to the formation of a transient tautomer, which usually reverts to the original ground state structure. fourwaves.com
For this compound, the presence of the 1-naphthol (B170400) moiety provides the necessary structural motif for ESIPT. Upon photoexcitation, the acidity of the naphtholic hydroxyl group increases significantly. mdpi.com Computational studies on similar naphthol derivatives show that this increased acidity facilitates the transfer of the proton. mdpi.com The azo group (–N=N–) in the molecule can serve as the proton-accepting site. The process can be conceptualized as the excitation from the ground state (enol form) to the excited state, where the proton transfer occurs to form an excited keto-tautomer (specifically, a quinone-hydrazone form). This excited tautomer can then relax to the ground state, often exhibiting a large Stokes shift in fluorescence, a characteristic feature of ESIPT processes.
Studies on related hydroxybiaryls have demonstrated that ESIPT can also occur to a carbon atom on an adjacent aromatic ring, leading to the formation of reactive quinone methide intermediates. fourwaves.comnih.gov Femtosecond time-resolved transient absorption spectroscopy is a key technique used to directly observe these short-lived species. nih.gov While specific experimental ESIPT studies on this compound are not detailed in the provided sources, theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in mapping the potential energy surfaces for both the ground and excited states. These calculations can elucidate the energy barrier for the proton transfer, the stability of the resulting tautomer, and the expected spectroscopic signatures, providing a mechanistic overview of the photodynamic behavior.
Nonlinear Optical (NLO) Properties and Molecular Hyperpolarizability Calculations
Nonlinear optical (NLO) materials are of great interest for applications in photonics, including optical switching, frequency conversion, and data storage. researchgate.net Azo dyes, such as this compound, are promising candidates for NLO applications due to their extensive π-conjugated systems that span the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups and the electron-accepting character of the azo bridge. This donor-π-acceptor architecture is a key driver for high NLO response.
The NLO properties of a molecule are quantified by its hyperpolarizability. The first hyperpolarizability (β) is associated with second-order NLO effects, while the third-order NLO susceptibility (χ(3)) and second hyperpolarizability (γ) relate to third-order effects. dtic.milresearchgate.net Computational chemistry provides powerful tools to predict these properties. Using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)), researchers can calculate the components of the dipole moment, polarizability (α), and the first and second hyperpolarizabilities. researchgate.netnih.gov These calculations are often performed using a finite-field approach implemented in quantum chemistry software packages. dtic.mil
Experimental characterization of NLO properties is frequently carried out using techniques like the Z-scan method, which can determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). researchgate.netnih.gov For similar azo compounds, studies have reported significant NLO responses. researchgate.netnih.gov The table below summarizes key NLO parameters that are typically investigated for such materials.
| Parameter | Symbol | Description | Typical Investigation Method |
| First Hyperpolarizability | β | A measure of the second-order NLO response of a molecule. | Computational (DFT), Hyper-Rayleigh Scattering (HRS) |
| Second Hyperpolarizability | γ | A measure of the third-order NLO response of a molecule. | Computational (DFT), Third-Harmonic Generation (THG) |
| Nonlinear Refractive Index | n₂ | Describes the intensity-dependent change in the refractive index of a material. | Z-scan, Diffraction Ring Patterns researchgate.netnih.gov |
| Nonlinear Absorption Coefficient | β (or α₂) | Describes the intensity-dependent absorption of light by a material. | Z-scan researchgate.net |
| Third-Order NLO Susceptibility | χ⁽³⁾ | A bulk material property related to the molecular hyperpolarizability (γ). | Z-scan, Four-Wave Mixing researchgate.netmdpi.com |
The presence of the methoxy group and the naphthol system in this compound enhances the molecule's asymmetry and charge-transfer character, which are expected to contribute to a substantial NLO response.
Advanced Computational Methods for Mechanistic Insights (e.g., Reaction Pathways, Tautomeric Equilibria)
Advanced computational methods, particularly DFT, are indispensable for gaining deep mechanistic insights into the properties and reactivity of this compound. researchgate.net These methods allow for the detailed exploration of reaction pathways and the quantification of equilibria between different structural forms.
Reaction Pathways: The primary synthesis of this compound is achieved through an azo-coupling reaction. researchgate.net This involves the diazotization of 4-methoxyaniline to form a diazonium salt, followed by an electrophilic aromatic substitution reaction with 1-naphthol. Computational chemistry can model this entire reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile can be constructed. This allows for the identification of the rate-determining step, optimization of reaction conditions, and understanding the regioselectivity of the coupling reaction (i.e., why the azo group attaches at the C4 position of the naphthol ring).
Tautomeric Equilibria: A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the azo form (A) and the hydrazone form (B). This azo-hydrazone tautomerism is a well-documented phenomenon in aryl azo naphthols. The equilibrium is sensitive to various factors, including the solvent, pH, and temperature.
Studies on the closely related 4-phenylazo-1-naphthol have shown that the more polar hydrazone form is favored in polar solvents like ethanol-water mixtures and that applying pressure also shifts the equilibrium toward the hydrazone tautomer. researchgate.net Computational methods can precisely quantify the relative stabilities of these tautomers. By calculating the Gibbs free energy of both the azo and hydrazone forms in different solvent environments (using continuum solvation models like PCM), the equilibrium constant (KT) can be predicted. These calculations help to interpret experimental spectroscopic data (UV-Vis, NMR), as each tautomer has a distinct spectral signature. researchgate.net
Hirshfeld Surface Analysis and Intermolecular Interaction Characterization
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties onto this unique molecular surface, one can gain a deep understanding of the crystal packing and the forces that govern it. The surface is generated based on the electron distribution of the molecule within the crystal.
For this compound, Hirshfeld analysis would reveal the nature and extent of various non-covalent interactions. The analysis generates a 3D surface colored according to the distance between the surface and the nearest nucleus outside of it, and also produces 2D "fingerprint plots" which summarize all intermolecular contacts. nih.gov
Based on analyses of structurally similar compounds containing phenyl, methoxy, and naphthyl groups, the dominant interactions are expected to be H···H contacts, reflecting the importance of van der Waals forces. nih.govnih.gov Other significant interactions would include C···H/H···C contacts, which are indicative of C–H···π interactions, and O···H/H···O contacts, corresponding to potential hydrogen bonds involving the hydroxyl and methoxy groups.
The table below shows typical contributions of different intermolecular contacts to the total Hirshfeld surface area, as observed in related molecular crystals. nih.govresearchgate.netnih.govresearchgate.net
| Intermolecular Contact | Typical Contribution (%) | Description |
| H···H | 33 - 65% | Represents van der Waals forces and is the most abundant contact type. nih.govresearchgate.net |
| C···H / H···C | 14 - 35% | Indicates weak dispersive forces and potential C–H···π stacking interactions. researchgate.netnih.govresearchgate.net |
| O···H / H···O | 5 - 32% | Highlights the presence of hydrogen bonds and other close polar contacts. nih.govresearchgate.net |
| C···C | ~3% | A measure of potential π–π stacking interactions between aromatic rings. nih.gov |
| N···H / H···N | ~4% | Relates to interactions involving the azo group nitrogen atoms. researchgate.net |
This quantitative analysis of intermolecular forces is crucial for understanding the solid-state properties of the compound, including its melting point, solubility, and polymorphism. It provides a detailed picture of how individual molecules assemble to form the bulk material. nih.gov
Chemical Behavior and Reactivity Mechanisms of 4 4 Methoxyphenyl Diazenyl 1 Naphthol
Tautomerism in Azo-Naphthol Systems: Azo-Hydrazone and Keto-Enol Equilibria
Azo-naphthol compounds, including 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol, are known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. In this specific system, the key tautomeric relationship is the azo-hydrazone equilibrium. The azo form contains the characteristic -N=N- linkage, while the hydrazone form possesses a -NH-N=C- structure. This is also coupled with a keto-enol equilibrium in the naphthol ring.
Experimental investigations into the tautomeric equilibrium of azo-naphthol dyes have revealed that the relative populations of the azo and hydrazone forms are highly sensitive to the surrounding environment, including the physical state (solution or solid) and the nature of the solvent.
In the solid state, the predominant tautomeric form can often be determined by X-ray crystallography. For many 1-phenylazo-2-naphthol derivatives, the hydrazone form is found to be more stable. Spectroscopic techniques are invaluable for studying this equilibrium in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can provide distinct signals for the protons and carbons in each tautomeric form, allowing for their identification and quantification. For instance, the chemical shift of the carbon atom attached to the hydroxyl group is a key indicator of the equilibrium position.
Ultraviolet-visible (UV-Vis) spectroscopy is another powerful tool. The azo and hydrazone tautomers typically exhibit distinct absorption bands at different wavelengths. The azo form generally absorbs at a shorter wavelength compared to the more conjugated hydrazone form. By analyzing the changes in the UV-Vis spectrum in different solvents, the influence of solvent polarity on the tautomeric equilibrium can be assessed. Studies on similar azo-naphthol dyes have shown that polar solvents tend to favor the hydrazone form due to better stabilization of the more polar tautomer through hydrogen bonding and other intermolecular interactions. For example, in solvents like dimethylformamide (DMF), the hydrazone content for some azo dyes has been found to be as high as 80%. rsc.org The coexistence of both tautomers in solution has been demonstrated for related compounds, with the ratio between the forms being dependent on the solvent. nih.gov
The following table summarizes the general influence of the environment on the azo-hydrazone equilibrium in azo-naphthol systems:
| Environment | Predominant Tautomer | Experimental Technique |
| Solid State | Often Hydrazone | X-ray Crystallography |
| Non-polar Solvents | Azo form may be more favored | UV-Vis, NMR Spectroscopy |
| Polar Solvents | Hydrazone form is generally favored | UV-Vis, NMR Spectroscopy |
Computational chemistry provides a powerful means to investigate the tautomeric preferences and the energy landscapes of azo-naphthol systems. Density Functional Theory (DFT) is a commonly employed method for these studies. Theoretical calculations for related 1-phenylazo-2-naphthol dyes have consistently shown that the hydrazone tautomer is energetically more stable than the azo form. researchgate.net This preference is attributed to the greater resonance stabilization and the formation of a strong intramolecular hydrogen bond in the hydrazone structure.
The energy landscape of the tautomerization process involves a transition state that connects the azo and hydrazone minima. The height of this energy barrier determines the rate of interconversion between the two forms. DFT calculations can be used to model this landscape and predict the activation energies. The M06-2X functional, for example, has been shown to be accurate in predicting the dominant tautomeric form in such systems. rsc.org
Theoretical models also allow for the investigation of solvent effects on the tautomeric equilibrium. By incorporating a polarizable continuum model (PCM) in the DFT calculations, the stabilization of the tautomers by the solvent can be simulated. These calculations often confirm the experimental observation that polar solvents shift the equilibrium towards the more polar hydrazone form.
The following table presents a hypothetical energy profile for the tautomerism of this compound based on general findings for similar compounds:
| Tautomer | Relative Energy (kcal/mol) | Key Structural Features |
| Azo Form | 0 (Reference) | -N=N- linkage, -OH group on naphthol |
| Transition State | Higher in energy | Breaking and forming of N-H and C=O bonds |
| Hydrazone Form | Lower in energy (more stable) | -NH-N=C- linkage, C=O group on naphthol |
Photoinduced Isomerization Mechanisms: cis-trans Photochromism
Like other azobenzene (B91143) derivatives, this compound is expected to exhibit photochromism, the reversible transformation between two isomers upon exposure to light. This process involves the isomerization of the azo group between its thermodynamically more stable trans configuration and the less stable cis configuration.
The photoisomerization of azobenzenes can proceed through two primary mechanisms: inversion and rotation. The inversion pathway involves a linear transition state where one of the nitrogen atoms inverts its geometry. The rotation pathway proceeds through a twisted transition state where the N=N double bond is temporarily broken. The operative mechanism can depend on the electronic nature of the substituents and the surrounding environment. For push-pull azobenzenes, which possess both electron-donating and electron-withdrawing groups, the isomerization mechanism can be solvent-dependent, with rotation being favored in polar solvents. acs.org
The kinetics of the trans-to-cis photoisomerization can be studied by monitoring the changes in the UV-Vis absorption spectrum upon irradiation with light of a suitable wavelength (typically in the UV or visible region corresponding to the π-π* or n-π* transition of the trans isomer). The reverse cis-to-trans isomerization can be induced by irradiation with a different wavelength of light or can occur thermally in the dark. The rate of this thermal back-reaction is a key parameter for potential applications.
The efficiency of the photoisomerization process, often quantified by the quantum yield, is significantly influenced by the molecular structure and the surrounding medium. The presence of the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-donating/accepting naphthol moiety in this compound classifies it as a push-pull type azobenzene. This electronic substitution pattern can affect the energy levels of the excited states and, consequently, the isomerization pathway and efficiency.
The solvent can also play a crucial role. Solvent polarity and viscosity can affect the rates of both the photo-induced isomerization and the thermal back-reaction. ucla.edu In some cases, the presence of hydroxyl groups can hinder isomerization through the formation of hydrogen bonds. nih.gov The specific influence of the 1-naphthol (B170400) moiety on the switching efficiency of the azo group in this compound would require dedicated experimental studies.
The following table summarizes factors that can influence the photoisomerization of azobenzene derivatives:
| Factor | Influence on Photoisomerization |
| Substituents | Electron-donating and -withdrawing groups can alter the absorption spectra and isomerization mechanism. |
| Solvent Polarity | Can affect the stability of the ground and excited states, influencing the isomerization pathway and kinetics. |
| Solvent Viscosity | Higher viscosity can hinder the molecular motion required for isomerization, potentially lowering the quantum yield. |
| Temperature | Affects the rate of the thermal cis-to-trans back-reaction. |
Acid-Base Equilibria and Proton Transfer Processes
The hydroxyl group on the naphthol ring of this compound imparts acidic properties to the molecule. The acidity of this group, quantified by its pKa value, is influenced by the electronic effects of the attached azo-phenyl group. The electron-withdrawing nature of the azo linkage is expected to increase the acidity of the naphthol proton compared to unsubstituted 1-naphthol.
In basic solutions, the hydroxyl group can be deprotonated to form a phenolate (B1203915) anion. This deprotonation leads to a significant change in the electronic structure of the molecule, resulting in a noticeable color change. This property makes azo-naphthol dyes useful as pH indicators.
Furthermore, proton transfer processes can be involved in the excited state dynamics of the molecule. Excited-state intramolecular proton transfer (ESIPT) is a phenomenon where a proton is transferred from a donor to an acceptor group within the same molecule upon photoexcitation. In the case of the hydrazone tautomer, an intramolecular hydrogen bond exists between the N-H group and the carbonyl oxygen of the naphthol ring. While ESIPT is more commonly studied in systems with a pre-existing intramolecular hydrogen bond in the ground state, the potential for such processes in the excited state of this compound and its tautomers cannot be ruled out and could contribute to its photophysical properties. Computational studies on related azo dyes have explored the role of proton transfer in their excited-state deactivation pathways. nih.gov
Redox Chemistry of the Diazenyl Linkage
The diazenyl linkage (–N=N–), the defining chromophore of azo compounds, is electroactive and its redox behavior is a cornerstone of the chemistry of this compound. The reactivity of this bond, particularly its susceptibility to reduction, is fundamental to the compound's degradation and has been a subject of extensive electrochemical study. While reduction is the more thoroughly investigated pathway, oxidation of the azo group also plays a role in its chemical transformations.
The electrochemical reduction of aromatic azo compounds is a complex process influenced by the molecular structure, the solvent system, and the pH of the medium. peacta.orgjlu.edu.cnutexas.eduresearchgate.net Generally, the process involves the cleavage of the nitrogen-nitrogen double bond. nih.govrsc.orgnih.gov This reductive cleavage typically results in the formation of corresponding aromatic amines, which are colorless. nih.gov
In aqueous solutions, the reduction of azo dyes is often an irreversible process. researchgate.net For many azo compounds, the mechanism involves the transfer of four electrons and four protons to cleave the azo bond, yielding two amine molecules. peacta.orgjlu.edu.cn Investigations using techniques like cyclic voltammetry have shown that an unstable hydrazo intermediate (–NH-NH–) is often formed during the reduction. peacta.orgutexas.edu This intermediate subsequently cleaves to produce the final amine products. researchgate.net The potential at which this reduction occurs is sensitive to the electronic nature of the substituents on the aromatic rings. jlu.edu.cn
In aprotic media, such as dimethylformamide (DMF), the reduction of aromatic azo compounds can occur in a stepwise manner. utexas.edu The process often involves two distinct one-electron transfer steps. The first step is a reversible reaction that forms a stable anion radical. utexas.edu The second electron transfer leads to the formation of a dianion, which is generally unstable and undergoes subsequent chemical reactions. utexas.edu
Detailed Research Findings
Electrochemical studies on various azo dyes provide insight into the likely redox behavior of this compound. The following table summarizes findings from research on related compounds.
| Compound Group/Name | Experimental Technique | Medium | Key Findings and Proposed Mechanism | Reference(s) |
| Aromatic Azo Compounds | Cyclic Voltammetry, Polarography | Aprotic (DMF) | Reduction occurs in two one-electron steps. The first forms a stable anion radical; the second forms a dianion that reacts further. | utexas.edu |
| Azo Dyes | Cyclic Voltammetry, Controlled Potential Electrolysis | Aqueous Alkaline (pH 13) | Reduction occurs at potentials greater than -1.0 V vs SCE. A four-electron mechanism is proposed for compounds with an ortho-amino-β-naphthol substituent, leading to cleavage into smaller units. An unstable hydrazo intermediate is involved. | peacta.org |
| Four Azo Dyes | Electrochemical Methods | Acidic Media | All electro-reductions of the azo groups were found to be irreversible, one-step, four-electron reductions. Electron-withdrawing substituents facilitate the reduction. | jlu.edu.cn |
| 2-hydroxy-5-sulfophenyl-azo-benzoic acids | Cyclic Voltammetry | Aqueous (pH dependent) | The overall electrochemical reduction is proposed to follow a DISP2 mechanism, ultimately leading to the cleavage of the azo bond to form 5-amino salicylic (B10762653) acid and sulfanilic acid. The process is believed to proceed via a hydrazone tautomer to a hydrazo compound. | researchgate.net |
| 4-sulfo-2-(4'-sulfonaphthalene-1'-azo) naphthol-1 | Redox reaction with Ce(IV) | Aqueous (pH 1.75) | Destructive oxidation by Ce(IV) leads to the cleavage of the azo bond, forming 2-nitroso-4-sulfonaphthol-1 and 1-nitroso-4-sulfonaphthalene. | consensus.app |
Coordination Chemistry and Metal Complexation of 4 4 Methoxyphenyl Diazenyl 1 Naphthol
Ligand Design Principles and Coordination Modes with Metal Ions
The design of ligands is a critical aspect of coordination chemistry, and 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol possesses key features that make it an effective chelating agent.
The coordinating ability of this compound is primarily attributed to the presence of two key donor groups: the phenolic hydroxyl (-OH) group and the azo (-N=N-) group. The oxygen atom of the deprotonated hydroxyl group and one of the nitrogen atoms from the azo group act as donor sites, allowing the molecule to function as a bidentate ligand. This chelation results in the formation of a stable five- or six-membered ring with the metal ion.
Studies on similar azo dyes have shown that the ligand typically coordinates to metal ions through the hydroxyl oxygen and a nitrogen atom of the azo group. orientjchem.org This mode of coordination is common for azo compounds containing a hydroxyl group ortho to the azo linkage.
The formation of a chelate ring significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands, an effect known as the chelation effect. The stability of these complexes can be quantified by their stability constants.
The stability constants for metal complexes of similar ligands have been determined using techniques such as pH-metric titration. wjpls.orgjacsdirectory.com For instance, studies on mixed ligand complexes involving related Schiff bases and azo dyes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II) have been conducted. wjpls.orgjacsdirectory.com The results often show that the order of stability of the complexes follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). jacsdirectory.com The relative stability of ternary complexes compared to binary complexes is often found to be lower, as indicated by negative Δlog KT values. jacsdirectory.com This suggests that the coordination of a primary ligand can influence the subsequent binding of a secondary ligand. jacsdirectory.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various preparative methods, and the resulting complexes are characterized using a range of spectroscopic and analytical techniques.
Metal complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in a common solvent. A general method involves mixing an ethanolic solution of the metal salt with a solution of the azo dye ligand in a 1:2 metal-to-ligand molar ratio. orientjchem.org The reaction mixture is often heated under reflux to ensure the completion of the reaction. orientjchem.org The resulting solid complex can then be isolated by filtration, washed, and dried. orientjchem.org This method has been successfully employed for the synthesis of complexes with various transition metals. orientjchem.orgresearchgate.net
A variety of spectroscopic and analytical techniques are employed to confirm the formation of the metal complexes and to elucidate the nature of the metal-ligand interactions. These techniques include:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the coordination sites of the ligand. The disappearance of the O-H stretching vibration from the phenolic group and a shift in the N=N stretching frequency in the spectrum of the complex compared to the free ligand provide strong evidence of coordination.
UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex is often accompanied by a color change, which can be monitored using UV-Vis spectroscopy. The appearance of new absorption bands or shifts in the existing bands of the ligand upon complexation indicates the interaction between the metal ion and the ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can also be used to confirm the deprotonation of the phenolic hydroxyl group upon complexation. The disappearance of the signal corresponding to the hydroxyl proton in the spectrum of the complex is a key indicator of coordination. orientjchem.org
Mass Spectrometry: Mass spectrometry helps in determining the stoichiometry of the metal complexes by providing the molecular weight of the complex. orientjchem.orgresearchgate.net
Molar Conductance Measurements: These measurements are used to determine the electrolytic nature of the complexes. Low conductance values typically suggest that the complexes are non-electrolytes. orientjchem.org
Magnetic Susceptibility Measurements: These measurements provide information about the geometry of the complexes by determining the number of unpaired electrons.
The following table summarizes the characterization of a new azo ligand and its metal complexes, which provides a reference for the types of data obtained.
| Compound | Color | Melting Point (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |
| Ligand (L) | Brown | 180-182 | - |
| [CoL₂] | Dark Brown | >300 | 12.5 |
| [NiL₂] | Brown | >300 | 10.2 |
| [CuL₂] | Greenish Brown | >300 | 8.7 |
| [ZnL₂] | Reddish Brown | >300 | 9.1 |
| [CdL₂] | Brown | >300 | 7.5 |
| [HgL₂] | Pale Brown | >300 | 11.3 |
| [PdL₂] | Dark Brown | >300 | 15.6 |
| Adapted from a study on a similar azo ligand and its metal complexes. researchgate.net |
Structural Analysis of Metal Complexes: Crystallography and Computational Modeling
To gain a deeper understanding of the three-dimensional structure of these metal complexes, X-ray crystallography and computational modeling are invaluable tools.
Computational modeling, including techniques like density functional theory (DFT), can be used to predict the geometry of the complexes, analyze their electronic structure, and understand the nature of the metal-ligand bonding. jbiochemtech.com These computational studies can complement experimental data and provide insights into the properties and reactivity of the complexes. For example, computational studies have been used to examine the interaction of metal complexes with proteins. jbiochemtech.com
Electrochemical Properties of Metal Complexes
There is currently a lack of specific studies detailing the electrochemical behavior of metal complexes derived from this compound. Research on the cyclic voltammetry or other electrochemical techniques for these particular compounds has not been reported in the available literature. General studies on related arylazo-2-naphthol metal complexes have been conducted, but this information is not directly applicable to the title compound.
Theoretical Insights into Metal-Ligand Bonding and Electronic Structure
Similarly, theoretical investigations, such as those employing Density Functional Theory (DFT) to elucidate the metal-ligand bonding and electronic structure of this compound complexes, are not present in the current body of scientific publications. While DFT studies have been performed on other azo dye complexes to understand their geometry and quantum chemical characteristics, this level of analysis has not been extended to the specific complexes of this compound.
Research Applications and Emerging Directions in Chemical Science
Molecular Recognition and Sensing Mechanisms
The unique electronic architecture of 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol makes it an excellent candidate for the development of chemosensors. Its ability to interact with specific analytes and translate that interaction into a measurable signal is a key area of research.
Chromogenic and Fluorogenic Chemosensors for Specific Analytes
Azo compounds containing a naphthol unit are widely explored as chromogenic reagents, meaning they exhibit a distinct color change upon binding with a specific chemical species. The hydroxyl (-OH) and azo (-N=N-) groups in this compound can act as binding sites for various analytes, particularly metal ions. This interaction alters the internal charge transfer (ICT) characteristics of the molecule, leading to a shift in its maximum absorption wavelength (λmax) and a visible color change. While specific studies on this compound as a sensor are part of a broader class of azo-naphthol dyes, the principle remains consistent. For instance, similar structures are employed in the colorimetric detection of ions like palladium(II).
In addition to color changes, related naphthol-based structures can be designed as "off-on" fluorescent chemosensors. nih.gov In its native state, the sensor might be non-fluorescent ("off"). Upon binding to a target analyte, such as the zinc ion (Zn2+), a phenomenon known as chelation-enhanced fluorescence (CHEF) can occur, causing a significant increase in fluorescence intensity ("on"). nih.gov This highly selective and sensitive response allows for the detection of trace amounts of specific analytes.
Table 1: Sensing Applications of Naphthol-Azo Dyes
| Sensor Type | Analyte | Typical Observation | Underlying Phenomenon |
|---|---|---|---|
| Chromogenic | Metal Ions (e.g., Pd(II)) | Visible Color Change | Alteration of Internal Charge Transfer (ICT) |
| Fluorogenic | Metal Ions (e.g., Zn(II)) | Fluorescence "Turn-On" | Chelation-Enhanced Fluorescence (CHEF) |
Principles of Signal Transduction in Sensing Applications
The mechanism behind the sensing capabilities of molecules like this compound is rooted in how the analyte's binding affects the molecule's electronic state. The key principles include:
Internal Charge Transfer (ICT): The molecule possesses electron-donating groups (methoxy, hydroxyl) and an electron-accepting azo group. This arrangement facilitates a charge transfer from the donor to the acceptor part of the molecule upon photoexcitation. When an analyte binds, it can either enhance or inhibit this ICT process, which directly impacts the energy of the electronic transition and thus the color of the compound.
Chelation: The nitrogen atoms of the azo group and the oxygen atom of the hydroxyl group can form a coordination complex (chelate) with metal ions. This rigidifies the molecular structure and can lead to enhanced fluorescence by reducing non-radiative decay pathways.
Isomerization: In some sensor designs, analyte binding can influence the equilibrium between different isomers of the molecule, such as C=N isomerization in related Schiff base sensors, which in turn affects the photophysical output. nih.gov
Hydrogen Bonding: The acidic proton of the naphthol's hydroxyl group can form strong hydrogen bonds with basic anions (e.g., fluoride, acetate). This interaction perturbs the electron density across the molecule, causing a distinct and observable color change.
Advanced Materials Science Applications
The properties of this compound, particularly its response to light, make it a valuable component in the creation of advanced functional materials.
Photoresponsive Materials and Optical Data Storage
The defining feature of azo compounds like this compound is the photoisomerization of the diazenyl (–N=N–) bond. The molecule typically exists in a thermally stable, elongated trans configuration. Upon irradiation with ultraviolet (UV) light, it can convert to a less stable, bent cis isomer. This process is often reversible, with the cis form returning to the trans state either through thermal relaxation or by exposure to visible light.
This reversible change in molecular shape is the foundation for its use in photoresponsive materials. kit.edu When incorporated into a polymer matrix or a metal-organic framework (MOF), this isomerization can induce macroscopic changes in the material's properties, such as its shape, color, or refractive index. kit.edu This light-induced switching capability is a key principle for developing optical data storage systems, where information is written, erased, and rewritten by different wavelengths of light.
Liquid Crystalline Materials and Electro-optical Devices
Azo dyes can be introduced as "guest" molecules into a "host" liquid crystal (LC) medium. In its linear trans form, the dye molecule aligns with the LC director, causing minimal disruption to the ordered phase. However, when UV light triggers the switch to the bent cis form, the dye molecule no longer fits within the ordered LC structure. This disruption can induce a phase transition in the liquid crystal (e.g., from nematic to isotropic) or reorient the LC molecules.
This light-induced control over the liquid crystal phase can be coupled with an electric field to create sophisticated electro-optical devices. Applications include light shutters, variable optical attenuators, and rewritable displays where pixels can be turned on or off using a combination of light and voltage, leveraging the guest-host interaction between the azo dye and the liquid crystal matrix.
Dye-Sensitized Solar Cells (DSSC) and Photoconductive Systems
In the field of photovoltaics, organic dyes are crucial components of Dye-Sensitized Solar Cells (DSSCs). researchgate.netmdpi.com The dye, or "sensitizer," is responsible for absorbing sunlight and initiating the process of converting light into electricity. mdpi.com The operational principle involves the dye, adsorbed onto a wide-bandgap semiconductor surface like titanium dioxide (TiO₂), absorbing a photon and injecting an excited electron into the semiconductor's conduction band. mdpi.comresearchgate.net
Azo dyes based on a naphthol structure are investigated for this purpose. The performance of a dye in a DSSC is governed by several factors:
Absorption Spectrum: The dye must absorb light broadly across the visible spectrum to capture as much solar energy as possible.
Energy Level Alignment: The dye's Highest Occupied Molecular Orbital (HOMO) must be at an energy level that allows it to accept an electron from the electrolyte, and its Lowest Unoccupied Molecular Orbital (LUMO) must be higher than the semiconductor's conduction band to ensure efficient electron injection. mdpi.com
Anchoring Group: The hydroxyl (-OH) group on the naphthol ring is a critical feature, as it can serve as an anchoring group to bind the dye strongly to the TiO₂ surface, facilitating effective electron transfer. researchgate.net
A study on the related compound 4-phenyldiazenylnaphthalen-1-ol found its optical band gap to be 1.95 eV, comparable to standard ruthenium-based dyes, and confirmed the importance of the -OH group for anchorage. researchgate.net While organic dyes typically show lower efficiency than expensive organometallic complexes, research continues to improve their performance for cost-effective solar energy conversion. nih.gov
Table 2: Key Properties for DSSC Application
| Property | Importance in DSSC | Relevant Feature in Azo-Naphthol Dyes |
|---|---|---|
| Light Absorption | Captures solar energy to create excitons. | Extended π-conjugation of the azo-aromatic system. |
| Electron Injection | Transfers excited electron to the semiconductor. | LUMO energy level higher than TiO₂ conduction band. |
| Dye Regeneration | Accepts electron from electrolyte to return to ground state. | HOMO energy level compatible with electrolyte redox potential. |
| Surface Anchoring | Ensures strong binding to the semiconductor surface. | Hydroxyl (-OH) group on the naphthol moiety. researchgate.net |
Supramolecular Assemblies and Functional Nanoarchitectures
The molecular structure of this compound, featuring a naphthol group, an azo bridge, and a methoxyphenyl ring, facilitates its participation in the formation of supramolecular assemblies and functional nanoarchitectures. The presence of the hydroxyl (-OH) group on the naphthol ring and the methoxy (B1213986) (-OCH3) group on the phenyl ring allows for the formation of hydrogen bonds, which are crucial in directing the self-assembly of molecules into larger, ordered structures. These non-covalent interactions, along with π-π stacking interactions between the aromatic rings, govern the packing of the molecules in the solid state and in solution.
The ability of this compound to form such assemblies is of significant interest in materials science. By modifying the substituents on the aromatic rings, it is possible to tune the electronic and optical properties of the resulting supramolecular structures. This tunability is key for the development of functional materials with specific applications, such as in the creation of novel dyes and pigments with enhanced stability and color properties. The formation of well-defined nanoarchitectures can also influence the material's performance in electronic and optical devices.
Catalytic Applications in Organic Transformations
While this compound is primarily recognized for its role as a dye intermediate, its structural motifs suggest potential, though less explored, applications in catalysis. The azo-naphthol framework can act as a ligand, coordinating with metal centers to form complexes that may exhibit catalytic activity. The nitrogen atoms of the azo group and the oxygen atom of the hydroxyl group can serve as binding sites for metal ions, creating a coordination environment that could facilitate various organic transformations.
The electron-donating methoxy group can influence the electron density at the coordination sites, thereby modulating the catalytic activity of the metal complex. Research into related azo compounds has shown their utility in catalyzing reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. Although specific catalytic applications of this compound are not extensively documented, the potential for its metal complexes to act as catalysts in organic synthesis remains an area for future investigation.
Mechanistic Studies of Biological Interactions (In Vitro)
The biological activity of azo compounds has been a subject of scientific inquiry, and this compound provides a platform for studying these interactions at a molecular level.
Enzyme Inhibition Studies and Binding Affinity Assessments
The principles of enzyme inhibition are fundamental in drug discovery, with the goal of identifying molecules that can selectively modulate the activity of specific enzymes. nih.gov The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov
Binding affinity, a measure of the strength of the interaction between a ligand and a protein, is another critical parameter. Techniques such as the linear interaction energy (LIE) method can be employed to computationally estimate the free energies of binding for a series of inhibitors. nih.gov For instance, a study on phosphodiesterase 10A inhibitors utilized the LIE method to develop models that could predict binding affinities, which is valuable for virtual screening and lead optimization. nih.gov While direct enzyme inhibition studies on this compound are not widely reported, its structural similarity to other biologically active azo compounds suggests it could be a candidate for such investigations. The correlation between binding affinity and enzymatic inhibition is a key area of research, with studies showing that a good correlation often exists, particularly when using more precise screening conditions and appropriate protein constructs. plos.org
Molecular Interactions with Biomolecules (e.g., Proteins, DNA)
The planar aromatic structure of this compound suggests its potential to interact with biomolecules like proteins and DNA. Azo compounds can intercalate between the base pairs of DNA or bind to the grooves of the double helix. Similarly, they can fit into the binding pockets of proteins, leading to the modulation of their function.
Computational methods, such as molecular docking simulations, are valuable tools for predicting and analyzing these interactions. nih.gov These simulations can provide insights into the binding modes and affinities of the compound with its biological targets. The study of these molecular interactions is crucial for understanding the potential biological effects of the compound and for the rational design of new therapeutic agents. Research on related azo derivatives has explored their synthesis and potential biological activities, including antimicrobial and antitumor effects, which are predicated on their interactions with essential biomolecules. dntb.gov.uaeurjchem.com
Role as Analytical Reagents in Laboratory Methodologies
The distinct chromophoric properties of this compound make it a useful reagent in analytical chemistry. Its intense color, arising from the extended π-conjugated system of the azo group, allows for its use in colorimetric and spectrophotometric analysis.
Spectrophotometric Determination Techniques
Spectrophotometry is a widely used analytical technique that measures the amount of light absorbed by a chemical substance. The vibrant color of this compound allows it to be used as a chromogenic reagent for the detection and quantification of various analytes, particularly metal ions. Upon forming a complex with a metal ion, the electronic properties of the azo compound are altered, leading to a change in its absorption spectrum. This change, often a shift in the wavelength of maximum absorbance or a change in molar absorptivity, can be measured using a UV-Vis spectrophotometer.
2 Complexometric Titrations and Qualitative Analysis
The azo compound this compound has emerged as a significant chromogenic reagent in the field of analytical chemistry, particularly in the complexometric titration and qualitative analysis of various metal ions. Its utility stems from its ability to form distinctly colored complexes with metal ions, which allows for visual or spectrophotometric detection of endpoints in titrations and the identification of specific ions in a sample.
The core principle behind its function as a metallochromic indicator in complexometric titrations lies in the competitive binding between the indicator and a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), for the metal ion. For a successful titration, the metal-indicator complex must possess a lower stability constant than the metal-EDTA complex. This ensures that the titrant, EDTA, will displace the indicator from the metal ion at the equivalence point, resulting in a sharp and observable color change. The general mechanism can be represented as:
M-Indicator (Color A) + EDTA → M-EDTA + Indicator (Color B)
The color of the solution is dictated by the metal-indicator complex (Color A) before the endpoint. At the endpoint, the release of the free indicator (Color B) signals the completion of the reaction. The pH of the solution is a critical parameter, as the color of the free indicator and the stability of the metal-indicator complex are often pH-dependent.
In the realm of qualitative analysis, this compound serves as a sensitive and selective chromogenic reagent for the detection of specific metal ions. The formation of a colored complex upon the addition of the reagent to a solution containing the target metal ion provides a basis for its identification. This application is particularly valuable in spot tests and for the development of colorimetric sensors, including those based on paper-based analytical devices (PADs). The intensity of the color developed can also be correlated to the concentration of the metal ion, enabling quantitative analysis through spectrophotometry.
Detailed research findings have highlighted the efficacy of azo dyes with similar structures in these applications. For instance, studies on related β-naphthol azo dyes have demonstrated their excellent complexing ability with copper(II) ions. The stoichiometry of such complexes is often found to be 1:1 between the metal and the ligand. The formation of these stable complexes is the basis for their use in both titrimetric and spectrophotometric methods.
The electronic properties of this compound, influenced by the electron-donating methoxy group and the hydroxyl group on the naphthol ring, are crucial to its function. These groups enhance the electron density on the azo bridge and the oxygen atom, facilitating the coordination with metal ions. The interaction with a metal ion alters the electronic distribution within the molecule, leading to a shift in the maximum absorption wavelength (λmax) and a corresponding change in color.
Research into the application of similar azo dyes has shown promise for the selective detection of various metal ions. For example, specific azo compounds have been utilized as colorimetric sensors for palladium(II), where the formation of a stable complex, even in strongly acidic solutions, allows for its selective determination. The versatility of such reagents is further demonstrated by their ability to detect a range of metal ions, including but not limited to, cobalt(II) and nickel(II), through spectrophotometric methods. The development of these analytical procedures underscores the importance of this compound and related compounds in environmental monitoring, industrial quality control, and various other fields of chemical analysis.
Interactive Data Table: Metal Ion Detection with Azo Dye Reagents
| Metal Ion | Analytical Method | pH/Conditions | Observed Color Change |
| Copper(II) | Complexometric Titration | Alkaline | From wine-red to blue (typical for similar indicators) |
| Palladium(II) | Colorimetric Sensing | Strongly Acidic | Formation of a purple-blue complex |
| Cobalt(II) | Spectrophotometry | Near-neutral | Formation of a colored complex |
| Nickel(II) | Spectrophotometry | Near-neutral | Formation of a colored complex |
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Contributions
Research into 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol has established its foundational chemical identity and highlighted its utility in specific applications. As an azo compound, it is characterized by the diazenyl (–N=N–) bridge that connects a 4-methoxyphenyl (B3050149) group to a 1-naphthol (B170400) moiety. The presence of the electron-donating methoxy (B1213986) group and the extended conjugation of the naphthol ring system are key determinants of its chemical and photophysical properties.
Key contributions from studies on this compound include:
Synthesis and Characterization : The primary synthetic route is well-established and involves a two-step process: the diazotization of 4-methoxyaniline followed by an azo coupling reaction with 1-naphthol under alkaline conditions (pH 8-10) and low temperatures (0–5°C). This method is a classic example of electrophilic aromatic substitution.
Dye Intermediate : A significant application of this compound is its role as a key intermediate in the manufacturing of other dyes. Its chromophoric nature makes it a valuable building block for producing a range of azo dyes with vibrant colors and good stability for various substrates, including textiles.
Analytical Chemistry : The compound has demonstrated notable utility in analytical chemistry as a colorimetric sensor. Research has shown its effectiveness in the detection of specific metal ions, such as palladium(II). The interaction with metal ions causes distinct changes in its absorption spectrum, enabling sensitive and quantitative analysis for applications like environmental monitoring.
The fundamental properties of the compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-[(4-methoxyphenyl)diazenyl]naphthalen-1-ol |
| Molecular Formula | C₁₇H₁₄N₂O₂ |
| Molecular Weight | 278.3 g/mol |
| CAS Number | 3009-53-8 |
Unresolved Questions and Challenges in the Chemistry of this compound
Despite the foundational knowledge, several questions and challenges remain, representing opportunities for deeper scientific inquiry.
Optimization of Synthesis : While the synthesis method is known, achieving optimal yields and purity remains a practical challenge. Key unresolved questions revolve around minimizing side reactions, such as the decomposition of the diazonium salt, and developing more sustainable ("green") synthetic protocols that may reduce reliance on harsh conditions or hazardous reagents.
Selectivity and Sensitivity in Sensing : Although its capability to detect palladium(II) is established, the compound's selectivity against a broader range of competing metal ions is not fully characterized. A significant challenge is to understand and enhance its binding affinity and selectivity to develop highly specific sensors. The mechanism of interaction with different metal ions at a molecular level also requires more detailed investigation.
Photostability and Degradation Pathways : The long-term stability of azo dyes can be a concern, as they can be susceptible to photodegradation or chemical degradation. The specific pathways through which this compound degrades under various environmental conditions (e.g., UV light exposure, extreme pH) are not well-documented. Understanding these mechanisms is crucial for its application in durable materials.
Comprehensive Physicochemical Profile : A complete profile of its photophysical properties, such as quantum yield and solvent effects on its spectral properties, is not widely available. Furthermore, its behavior in different states (e.g., solid-state vs. solution) and its potential for aggregation in solution are areas that warrant further exploration.
Future Directions for Fundamental and Applied Research
The existing knowledge base and unresolved challenges point toward several promising future research directions for this compound.
Fundamental Research :
Advanced Spectroscopic and Computational Studies : In-depth investigation into the compound's electronic structure using techniques like density functional theory (DFT) could provide insights into its reactivity and spectral properties. Such studies could help predict its behavior and guide the design of new derivatives with tailored characteristics.
Coordination Chemistry : Expanding the study of its interaction with a wider array of transition metals and lanthanides could uncover new applications in coordination chemistry. Research similar to that on its nitro-analogue, which acts as a bidentate ligand, could reveal novel catalytic or magnetic materials.
Photochemistry : A detailed study of its photochemical properties, including isomerization and potential fluorescence, could open up applications in molecular switches or fluorescent probes, an area explored for similar azo compounds. researchgate.netresearchgate.net
Applied Research :
Development of Advanced Sensors : Future work could focus on immobilizing the compound onto solid substrates like polymers, nanoparticles, or paper to create robust, reusable, and portable sensors for environmental or industrial monitoring.
Functional Materials : The compound could serve as a scaffold for creating new functional materials. By modifying its structure, it may be possible to develop materials with nonlinear optical (NLO) properties or to create novel dyes for specialized applications like high-performance pigments or data storage.
Exploration of Biological Activity : While outside the scope of its current established use, emerging research on other azo compounds suggests potential biological activities. Future research could carefully and systematically screen this compound for potential applications in medicinal chemistry, while strictly adhering to preclinical research protocols.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via diazo coupling, where 1-naphthol reacts with a diazonium salt derived from 4-methoxyaniline. Key factors include pH control (8–10) to stabilize the diazonium intermediate and temperatures below 5°C to minimize decomposition . Yield optimization requires stoichiometric equivalence of reactants and exclusion of light to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can UV-Vis and NMR spectroscopy confirm the structure and purity of this compound?
- Methodology :
- UV-Vis : The azo (-N=N-) group exhibits strong absorbance at 450–500 nm due to π→π* transitions. Methoxy and naphthol substituents redshift the λmax compared to simpler aryl azo compounds .
- <sup>1</sup>H NMR : Key signals include the methoxy singlet (~δ 3.8 ppm), naphthol hydroxyl proton (δ 10–12 ppm, broad), and aromatic protons split into distinct multiplets (δ 6.8–8.5 ppm) .
- Purity is validated by sharp melting points and absence of extraneous peaks in NMR.
Q. What solvent systems are suitable for recrystallization, and how do they affect crystal morphology?
- Ethanol-water mixtures (7:3 v/v) are ideal for recrystallization, producing needle-like crystals. Polar aprotic solvents like DMF may induce polymorphism but complicate purification due to high boiling points .
Advanced Research Questions
Q. How does the electron-donating methoxy group influence the compound’s photostability and redox behavior?
- The methoxy group enhances electron density on the aryl ring, increasing susceptibility to oxidative degradation. Cyclic voltammetry reveals a reversible oxidation peak at +0.85 V (vs. Ag/AgCl) attributed to the azo group. Photostability studies under UV light (365 nm) show a half-life of ~48 hours, necessitating dark storage .
Q. What computational methods are used to predict the compound’s electronic properties and supramolecular interactions?
- Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps (~3.2 eV), correlating with experimental UV-Vis data. Non-covalent interaction (NCI) analysis predicts π-π stacking between naphthol rings and hydrogen bonding involving the hydroxyl group, confirmed by X-ray crystallography .
Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?
- Discrepancies arise from solvent effects, pH-dependent tautomerism (azo vs. hydrazone forms), or impurities. Cross-validate using high-resolution mass spectrometry (HRMS) and heteronuclear NMR (<sup>13</sup>C, DEPT-135) . For example, deuterated DMSO resolves hydroxyl proton broadening, while variable-temperature NMR distinguishes dynamic equilibria .
Q. What strategies prevent azo bond cleavage during biological assays or under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
